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Abstract
This application note describes a precise, accurate, and robust reversed-phase high-

performance liquid chromatography (RP-HPLC) method for the quantification of levofloxacin

from levofloxacin mesylate in bulk drug and pharmaceutical dosage forms. The method

utilizes a C18 column with isocratic elution and UV detection, providing a rapid and reliable

analytical solution for quality control and research laboratories. The method was developed and

validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity

against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial

DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair,

and recombination.[2] Levofloxacin is the L-isomer of ofloxacin and exhibits greater potency.[1]

[3] It is commonly available as a mesylate salt in pharmaceutical formulations. Accurate and

reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of

levofloxacin mesylate products. This application note presents a validated HPLC method for

its quantification.
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Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a

quaternary pump, autosampler, thermostatted column compartment, and a Diode Array

Detector (DAD).

Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.

Software: OpenLab ChemStation or equivalent.

Reference Standard: Levofloxacin USP Reference Standard.

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate, Citric

Acid Monohydrate, Phosphoric Acid, and purified water (Milli-Q or equivalent).

Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter Condition

Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4][5]

Mobile Phase

0.05 M Citric Acid Monohydrate and 10 mL of

1.0 M Ammonium Acetate buffer: Acetonitrile

(85:15 v/v)[4]

Flow Rate 1.0 mL/min[1][4][6]

Injection Volume 20 µL

Column Temperature 40°C[6][7]

Detection Wavelength 293 nm[4]

Run Time 15 minutes

Table 1: Optimized Chromatographic Conditions
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Buffer Preparation: A 0.05 M solution of citric acid monohydrate was prepared by dissolving the

appropriate amount in purified water. 10 mL of 1.0 M ammonium acetate solution was added to

840 mL of the citric acid solution.[4] The pH of the final buffer can be adjusted if necessary.

Mobile Phase Preparation: The mobile phase was prepared by mixing the buffer and

acetonitrile in the ratio of 85:15 (v/v).[4] The solution was then filtered through a 0.45 µm

membrane filter and degassed prior to use.

Standard Stock Solution Preparation: An accurately weighed quantity of Levofloxacin reference

standard (approximately 50 mg) was transferred to a 50 mL volumetric flask. 7.5 mL of 0.1 M

Hydrochloric acid was added, and the flask was sonicated to dissolve the standard. The

volume was then made up to the mark with 0.1 M Hydrochloric acid.[4]

Working Standard Solution Preparation: 5.0 mL of the standard stock solution was transferred

to a 25 mL volumetric flask and diluted to the mark with purified water to achieve a final

concentration of approximately 0.2 mg/mL.[4]

Sample Preparation (for a formulation equivalent to 5 mg/mL Levofloxacin): 10 mL of the

sample solution was transferred into a 50 mL volumetric flask. 7.5 mL of 0.1 M hydrochloric

acid solution was added, and the volume was made up with the mobile phase.[4] From this

solution, 5.0 mL was transferred into a 25 mL volumetric flask and diluted to volume with water.

[4]

Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision,

accuracy, and robustness.

Linearity
The linearity of the method was evaluated by analyzing a series of levofloxacin standard

solutions at different concentrations. The calibration curve was constructed by plotting the peak

area against the concentration. The method demonstrated excellent linearity over the tested

concentration range.[3][7][8]
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The precision of the method was determined by performing replicate injections of the standard

solution. Both intra-day (repeatability) and inter-day (intermediate precision) studies were

conducted. The low relative standard deviation (%RSD) values indicated good precision.[3][8]

Accuracy
Accuracy was assessed by the standard addition method, where known amounts of the

levofloxacin standard were added to a placebo preparation. The percentage recovery was

calculated to determine the accuracy of the method.[4][9]

Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the

chromatographic conditions, such as the flow rate, column temperature, and mobile phase

composition.[4] The method was found to be robust for these minor changes.

A summary of the method validation data is presented in Table 2.

Validation Parameter Result Acceptance Criteria

Linearity (R²) 0.9998[7] ≥ 0.999

Precision (%RSD)

Intra-day < 2%[8] ≤ 2%

Inter-day < 5%[8] ≤ 5%

Accuracy (% Recovery) 99.0% to 99.9%[4] 98.0% - 102.0%

Robustness Robust No significant impact on results

Table 2: Summary of Method Validation Data

Results and Discussion
The developed HPLC method provided a well-resolved peak for levofloxacin with a retention

time of approximately 11.20 minutes.[4] The symmetrical peak shape and good resolution from

any potential excipient peaks indicate the specificity of the method. The validation results
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confirm that the method is linear, precise, accurate, and robust for the intended purpose of

quantifying levofloxacin mesylate.

Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the routine quality control

analysis of levofloxacin mesylate in bulk and pharmaceutical dosage forms. The method

meets all the validation requirements as per the ICH guidelines, ensuring its suitability for

regulatory purposes.

Experimental Protocols
Protocol 1: HPLC System Preparation

Ensure all solvent lines are properly placed in the respective mobile phase and wash

solution reservoirs.

Purge the pump with each solvent line to remove any air bubbles.

Set the column temperature to 40°C.

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30

minutes or until a stable baseline is achieved.

Protocol 2: Sample Analysis
Prepare the standard and sample solutions as described in the "Preparation of Solutions"

section.

Create a sequence in the chromatography software with the standard and sample injection

details.

Inject the blank (mobile phase), followed by the standard solution in replicate, and then the

sample solutions.

Process the chromatograms to determine the peak areas of levofloxacin.

Calculate the concentration of levofloxacin in the sample using the peak area of the

standard.
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Caption: Workflow for HPLC analysis of Levofloxacin Mesylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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